o-Xylene
Overview
Description
o-Xylene: (orththis compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂ . It is one of the three isomers of xylene, the others being m-xylene (meta-xylene) and p-xylene (para-xylene). This compound is characterized by having two methyl groups attached to adjacent carbon atoms on a benzene ring. It is a colorless, slightly oily, and flammable liquid with a sweet odor .
Mechanism of Action
Target of Action
o-Xylene, an aromatic hydrocarbon with the formula C6H4(CH3)2 , primarily targets the eyes, skin, respiratory system, central nervous system, gastrointestinal tract, blood, liver, and kidneys . It is a constitutional isomer of m-xylene and p-xylene .
Mode of Action
This compound interacts with its targets primarily through inhalation, skin absorption, ingestion, and skin or eye contact . It can cause irritation to the eyes, skin, nose, and throat, and can lead to symptoms such as dizziness, excitement, drowsiness, incoordination, and staggering gait .
Biochemical Pathways
The degradation of this compound has been demonstrated under denitrifying and sulfate-reducing conditions . It is initially oxidized to o-tolualdehyde, which in turn is oxidized to the relatively stable o-toluic acid . A mechanism involving the self-condensation of o-tolualdehyde has been proposed to account for the observed product distributions .
Pharmacokinetics
The volatility and lipophilicity of organic solvents like this compound constitute a characteristic pharmacokinetic feature . They enter a living body by inhalation, preferentially distribute in the adipose tissue, and are eliminated by both expiration and metabolic degradation . The most important factor controlling pulmonary absorption or excretion is the partition coefficient between air and blood .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve irritation and potential damage to the target organs. For instance, it can cause corneal vacuolization, anorexia, nausea, vomiting, abdominal pain, and dermatitis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the dispersion distances of this compound toxic and flammable vapor clouds were estimated according to the Immediately Dangerous to Life or Health (IDLH) and lower explosive limit (LEL) criteria . The levels of thermal radiation due to the burning of this compound were also estimated . The results showed that creating a protective zone around the this compound tanks with a radius of 54 m is necessary to reduce hazards .
Biochemical Analysis
Biochemical Properties
o-Xylene interacts with various enzymes and proteins in biochemical reactions. For instance, in Rhodococcus opacus R7, a bacterium known for its ability to degrade many contaminants, the akb genes are activated in the presence of this compound, coding for an this compound dioxygenase . This enzyme plays a crucial role in the degradation of this compound .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. In bacteria like Rhodococcus opacus R7, this compound can induce the transcription of specific genes, leading to the production of enzymes that can metabolize this compound . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, in Rhodococcus opacus R7, this compound activates the transcription of the akbA1A2 genes, leading to the production of an this compound dioxygenase . This enzyme then catalyzes the oxidation of this compound, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in Rhodococcus opacus R7, the transcription of the akbA1A2 genes is specifically activated for this compound degradation . Over time, this can lead to the accumulation of metabolic intermediates, potentially influencing long-term cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. In Rhodococcus opacus R7, this compound degradation involves the akb genes, which encode for a dioxygenase system . This system leads to the production of the corresponding dihydrodiol, an intermediate in the metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Xylene is primarily produced through the catalytic reforming of petroleum naphtha. This process involves the dehydrogenation of hydrocarbons in the presence of a catalyst, typically platinum, at high temperatures and pressures. The resulting mixture contains various aromatic hydrocarbons, including the xylene isomers. Fractional distillation is then used to separate this compound from the other components .
Industrial Production Methods: In the industrial setting, this compound is often obtained by isomerizing m-xylene. This process involves the rearrangement of the methyl groups on the benzene ring to form the ortho configuration. The isomerization is typically carried out using a zeolite catalyst under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Xylene undergoes oxidation reactions to form phthalic anhydride.
Halogenation: The methyl groups in this compound are susceptible to halogenation, forming compounds such as chloroxylenes.
Common Reagents and Conditions:
Oxidation: Vanadium pentoxide catalyst, high temperatures.
Halogenation: Halogen (e.g., chlorine), appropriate solvent.
Nitration: Mixed acid (sulfuric acid and nitric acid), controlled temperature.
Major Products:
Phthalic anhydride: from oxidation.
Chloroxylenes: from halogenation.
Nitro-o-xylenes: from nitration.
Scientific Research Applications
o-Xylene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent in various chemical reactions and as a starting material for the synthesis of other chemicals.
Biology: this compound is used in histology for tissue processing and staining.
Comparison with Similar Compounds
- m-Xylene (meta-xylene)
- p-Xylene (para-xylene)
- Toluene
Comparison:
- m-Xylene and p-Xylene: These isomers differ in the position of the methyl groups on the benzene ring. While o-xylene has adjacent methyl groups, m-xylene has them separated by one carbon atom, and p-xylene has them opposite each other. This difference in structure leads to variations in their chemical reactivity and physical properties .
- Toluene: Toluene has a single methyl group attached to the benzene ring. It is less reactive than this compound in certain chemical reactions due to the presence of only one methyl group .
This compound is unique among its isomers due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,2-xylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
Record name | O-XYLENE | |
Source | CAMEO Chemicals | |
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Record name | o-XYLENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021807 | |
Record name | o-Xylene | |
Source | EPA DSSTox | |
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Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |
Record name | O-XYLENE | |
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Record name | o-XYLENE | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F | |
Record name | O-XYLENE | |
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Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
63 °F (NTP, 1992), 32 °C c.c., 90 °F | |
Record name | O-XYLENE | |
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Record name | o-Xylene | |
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URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
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Solubility |
Insoluble (NTP, 1992), Solubility in water: none, 0.02% | |
Record name | O-XYLENE | |
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Record name | o-Xylene | |
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Density |
0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88 | |
Record name | O-XYLENE | |
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Record name | o-Xylene | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7 | |
Record name | O-XYLENE | |
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Vapor Pressure |
10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg | |
Record name | O-XYLENE | |
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CAS No. |
95-47-6 | |
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Record name | o-xylene | |
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Melting Point |
-13 to -9 °F (NTP, 1992), -25 °C, -13 °F | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0668.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o-xylene?
A1: this compound has a molecular formula of C8H10 and a molecular weight of 106.16 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic techniques like 13C- and 1H-NMR, FT-IR, and UV-Vis absorption and photoluminescence (PL) spectroscopy have been used to characterize this compound and its derivatives. []
Q3: How does this compound perform as a solvent in organic photodetector fabrication?
A3: this compound has proven to be an effective, environmentally benign alternative to chlorinated solvents like chlorobenzene in processing organic photodetectors. Devices processed with this compound have demonstrated superior performance, achieving external quantum efficiencies of up to 70%. []
Q4: Is there evidence of this compound's compatibility with other materials?
A4: Research shows that this compound can be incorporated into organosilicon hybrid polymers, influencing their optical properties. [] This suggests its potential compatibility with a range of materials for specific applications.
Q5: What is the role of this compound in phthalic anhydride production?
A5: this compound is a crucial feedstock in the industrial production of phthalic anhydride, a vital precursor for various plastics, resins, and plasticizers. [] The reaction typically employs vanadia-titania catalysts and involves selective oxidation. []
Q6: How do different catalysts influence the oxidation of this compound?
A6: The catalytic oxidation of this compound to phthalic anhydride is significantly influenced by catalyst formulation and operating conditions. For instance, V2O5/TiO2 catalysts are known to be effective, and their performance can be further enhanced by optimizing parameters like temperature, pressure, and this compound loading. [] The use of conductive monolithic catalysts with aluminum honeycomb supports has shown promise in reducing temperature gradients and enabling operation at higher this compound feed concentrations compared to conventional catalysts. []
Q7: What insights into the this compound oxidation mechanism have been gained from using a Temporal Analysis of Products (TAP) reactor?
A7: TAP reactor studies have revealed that the selective oxidation of this compound over a V2O5/TiO2 (anatase) catalyst involves a multi-step process. This includes the formation of intermediates like o-tolualdehyde and phthalide. On the other hand, the non-selective oxidation pathway is primarily driven by the decarboxylation of a surface species, resulting in the formation of surface benzoate. []
Q8: Can this compound be used in the synthesis of other valuable chemicals?
A8: Yes, this compound serves as a starting material for synthesizing o-phthalaldehyde, a compound with applications in various fields. [] One method involves deep side-chain chlorination of this compound followed by reaction with urotropine in a controlled alcohol-water mixture. []
Q9: Have computational methods been employed to study this compound reactions?
A9: Density functional theory (DFT) calculations have been utilized to investigate the mechanism of atmospheric this compound oxidation initiated by hydroxyl radicals (OH). [] These studies provide valuable thermodynamic data for assessing ozone formation and potential secondary organic aerosol production from this compound photooxidation. []
Q10: How do structural modifications impact this compound's reactivity?
A10: Studies on the biodegradation of this compound and related compounds by Rhodococcus sp. strain DK17 highlight the impact of structural modifications on reactivity. While DK17 can degrade this compound, benzene, toluene, and ethylbenzene, mutant strains lacking specific enzymes exhibit altered substrate specificity. For instance, the DK180 mutant, deficient in a meta-cleavage dioxygenase, accumulates 3,4-dimethylcatechol from this compound and both 3- and 4-methylcatechol from toluene, indicating distinct initial oxidation pathways. []
Q11: What are the toxicological effects of this compound exposure in animal models?
A11: Research on marsh frogs (Rana ridibunda) demonstrated that exposure to the water-soluble fraction of crude oil (WSFO) containing this compound can have detrimental effects on growth and development. Subchronic exposure led to increased mortality and deformities in embryos, while chronic exposure resulted in reduced body weight, size, and developmental delays. Biochemical analysis of tadpole liver revealed elevated levels of lipid peroxidation markers (LHO and MDA) and decreased activity of antioxidant enzymes (SOD and CAT), indicating oxidative stress as a potential mechanism of toxicity. []
Q12: Are there specific biomarkers for assessing this compound exposure in humans?
A12: While specific mercapturic acids have been investigated as potential biomarkers for toluene and this compound exposure, studies indicate that their determination in urine after exposure is not sensitive enough for genotoxic monitoring. []
Q13: What are the potential health risks associated with occupational exposure to this compound?
A13: A study assessing BTEX (benzene, toluene, ethylbenzene, and xylene) exposure in worship places in Bangkok found that workers, particularly janitors, were exposed to elevated levels of this compound. [] While the non-carcinogenic risks from toluene, m,p-xylene, and this compound were low (HQs < 1), the lifetime cancer risks associated with benzene and ethylbenzene exposure exceeded acceptable criteria, highlighting the need for appropriate safety measures in such occupational settings. []
Q14: How effective is UV photolysis in enhancing the biodegradability of this compound?
A14: UV photolysis, utilizing both 254 nm and 185 nm wavelengths, has proven effective in degrading this compound, converting a significant portion (30-50%) into more biodegradable intermediates with comparable biodegradability to methyl ethyl ketone (MEK). [] This suggests that UV photolysis can be a valuable pretreatment step to enhance the bioremediation of this compound-contaminated air streams.
Q15: Can natural materials be used for this compound adsorption and removal from the environment?
A15: Research comparing the adsorption capacity of a Moroccan clay and γ-alumina for this compound removal demonstrated that while both materials effectively adsorb this compound at room temperature, the natural clay exhibits superior regeneration properties through thermal treatment. [] This highlights the potential of natural materials for cost-effective and environmentally friendly this compound removal from contaminated environments.
Q16: What are the environmental implications of ground rubber as a sorption media for this compound?
A16: Studies investigating ground rubber (derived from tires) as a potential sorption media for benzene and this compound removal from contaminated water have shown promising results. Batch tests revealed significant sorption capacities for both contaminants, with ground rubber exhibiting a 40% utilization rate in packed bed column tests. [] This suggests that ground rubber, a recycled material, holds potential for various environmental applications, including reactive barriers and "pump-and-treat" remediation strategies. []
Q17: How does the solubility of this compound in ionic liquids compare to that in traditional solvents?
A17: The mass fraction solubilities of benzene, toluene, and xylene isomers, including this compound, have been studied in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The results show that the solubility of this compound in [BMIM][BF4] is comparable to that of other aromatic hydrocarbons, indicating its potential use as a solvent in various chemical processes involving ionic liquids. []
Q18: What analytical techniques are commonly employed to analyze this compound?
A18: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for identifying and quantifying this compound and its metabolites in various matrices, including environmental samples and biological fluids. [, ]
Q19: Are there viable alternatives to this compound in its various applications?
A19: The search for this compound substitutes is an ongoing endeavor driven by environmental and health concerns. Depending on the specific application, alternative solvents, catalysts, or starting materials with reduced toxicity and environmental impact are being explored. For instance, in organic photodetector fabrication, non-chlorinated solvents like this compound are already replacing harmful chlorinated alternatives. []
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